
(R)-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-2-phenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-2-phenylacetic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-2-phenylacetic acid typically involves the following steps:
Formation of the thiourea derivative: This step involves the reaction of 3,5-bis(trifluoromethyl)aniline with an isothiocyanate derivative to form the thiourea moiety.
Coupling with phenylacetic acid: The thiourea derivative is then coupled with ®-2-phenylacetic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-2-phenylacetic acid can undergo various types of chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to modify the thiourea group.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Modified thiourea derivatives.
Substitution: Products with substituted trifluoromethyl groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-2-phenylacetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in various organic transformations, making it valuable in the development of new synthetic methodologies .
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules .
Medicine
In medicinal chemistry, ®-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-2-phenylacetic acid is investigated for its potential therapeutic properties. Its structure suggests it may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics .
Mécanisme D'action
The mechanism of action of ®-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-2-phenylacetic acid involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The trifluoromethyl groups enhance its binding affinity to targets by increasing the compound’s lipophilicity and stability . The thioureido moiety can form strong hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound shares the trifluoromethyl and thiourea groups but lacks the phenylacetic acid moiety.
3,5-Bis(trifluoromethyl)benzyl modified triazine-based compounds: These compounds also contain the trifluoromethyl groups and are used in similar applications.
Uniqueness
®-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-2-phenylacetic acid is unique due to the combination of its trifluoromethyl groups, thioureido moiety, and phenylacetic acid backbone. This combination imparts distinct chemical and physical properties, making it versatile for various applications in research and industry .
Propriétés
Formule moléculaire |
C17H12F6N2O2S |
|---|---|
Poids moléculaire |
422.3 g/mol |
Nom IUPAC |
(2R)-2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]-2-phenylacetic acid |
InChI |
InChI=1S/C17H12F6N2O2S/c18-16(19,20)10-6-11(17(21,22)23)8-12(7-10)24-15(28)25-13(14(26)27)9-4-2-1-3-5-9/h1-8,13H,(H,26,27)(H2,24,25,28)/t13-/m1/s1 |
Clé InChI |
SRQDSNFQLLPHSD-CYBMUJFWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@H](C(=O)O)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
SMILES canonique |
C1=CC=C(C=C1)C(C(=O)O)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B13805503.png)
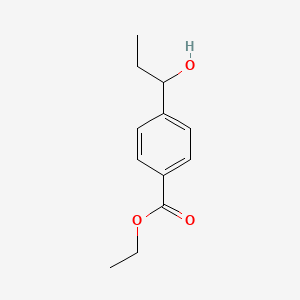
![Bicyclo[3.2.1]oct-6-ene-3-carboxylic acid](/img/structure/B13805506.png)
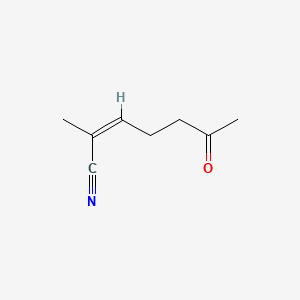

![Propanamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-(dodecylthio)-2-methyl-](/img/structure/B13805521.png)
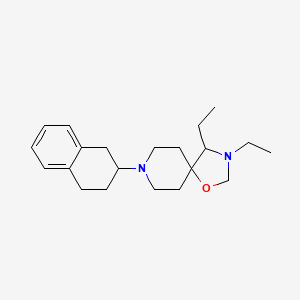
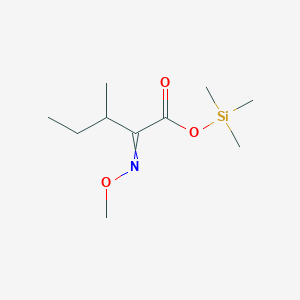
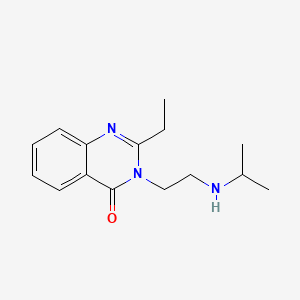
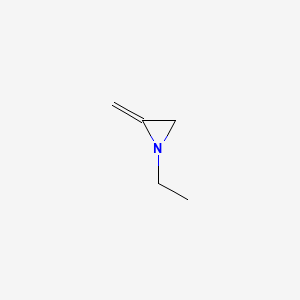
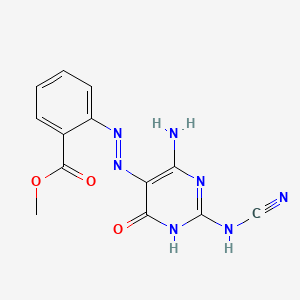
![6-Amino-5-[(2-hydroxy-4-nitrophenyl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B13805557.png)
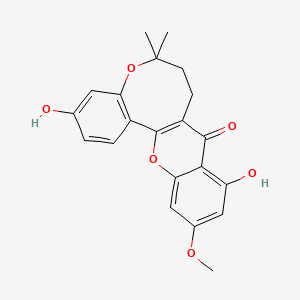
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-pyrimidin-5-YL)-](/img/structure/B13805567.png)
